molecular formula C12H15NO B13606073 2-Amino-1-(2,3-dihydro-1h-inden-5-yl)propan-1-one

2-Amino-1-(2,3-dihydro-1h-inden-5-yl)propan-1-one

Katalognummer: B13606073
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: WGVBADUEGQAMBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is an organic compound that belongs to the class of amino ketones It features a unique structure with an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of a suitable precursor, such as 2-phenylpropanoic acid, under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination of the corresponding ketone. This involves the reaction of the ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Assembly: The final compound is obtained by combining the indane moiety with the amino group through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino ketones.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indane moiety provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares the indane structure but has a carboxamide group instead of a ketone.

    1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Similar structure with an ethanone group instead of a propanone group.

Uniqueness

2-Amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is unique due to its specific combination of an amino group and a propanone moiety attached to the indane structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

2-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

InChI

InChI=1S/C12H15NO/c1-8(13)12(14)11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4,13H2,1H3

InChI-Schlüssel

WGVBADUEGQAMBU-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC2=C(CCC2)C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.